molecular formula C12H16Cl2N2O B11812478 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine

Cat. No.: B11812478
M. Wt: 275.17 g/mol
InChI Key: SRTIZPOTUYBHDX-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a morpholinoethanamine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-morpholinoethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol

Uniqueness

2-(3,5-Dichlorophenyl)-2-morpholinoethanamine is unique due to its morpholinoethanamine backbone, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H16Cl2N2O/c13-10-5-9(6-11(14)7-10)12(8-15)16-1-3-17-4-2-16/h5-7,12H,1-4,8,15H2

InChI Key

SRTIZPOTUYBHDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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